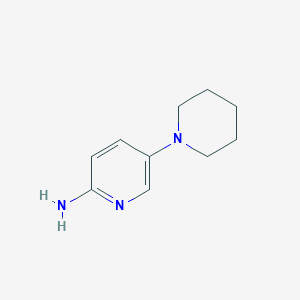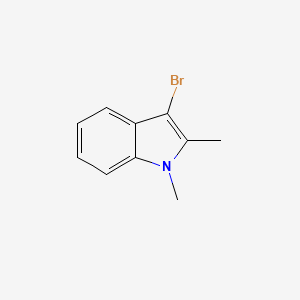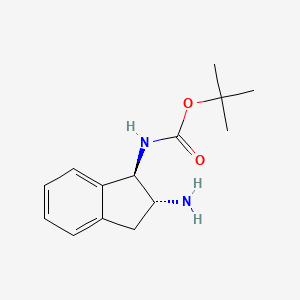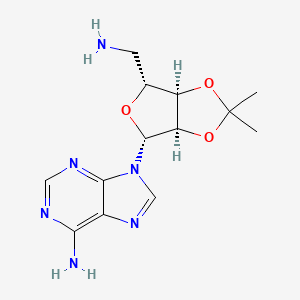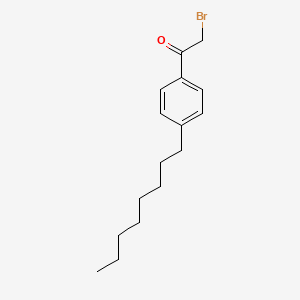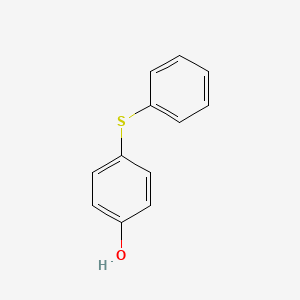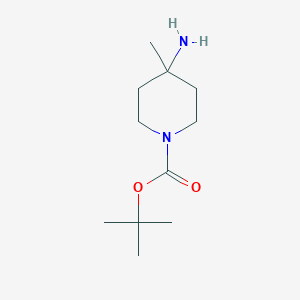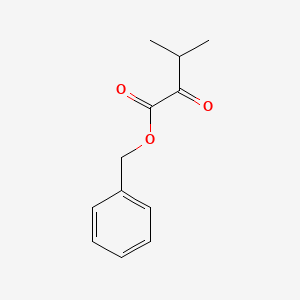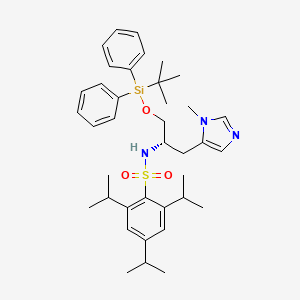
Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules often involves the use of protected intermediates to allow for selective reactions at specific sites of the molecule. In the case of the synthesis of marine natural products, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a precursor to pyrrole-imidazole alkaloids, solid-phase synthesis techniques are employed. Starting from Fmoc/Pmc-protected L-homoarginine, the synthesis is carried out in a stepwise fashion, allowing for the introduction of various functional groups in a controlled manner . This approach is indicative of the methods that might be used in the synthesis of Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol, where protecting groups such as tert-butyldiphenylsilyl could be used to protect the alcohol functionality during the introduction of the triisopropylbenzenesulfonyl group at the nitrogen atom of the histidine derivative.
Molecular Structure Analysis
The molecular structure of compounds like Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is characterized by the presence of multiple functional groups and chiral centers. The tert-butyldiphenylsilyl group is a common silyl ether protecting group used to protect alcohols, while the triisopropylbenzenesulfonyl group is a sulfonyl-based protecting group for amines. The presence of these groups in the molecule suggests a complex three-dimensional structure that could influence its reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactivity of histidine derivatives is often explored in the context of catalysis. For instance, artificial acylases derived from L-histidine, such as those containing the Nalpha-(2,4,6-Triisopropylbenzenesulfonyl) group, have been shown to catalyze the kinetic resolution of racemic alcohols. These catalysts demonstrate the ability to differentiate between enantiomers of secondary alcohols, leading to the selective formation of optically active isobutyrates and alcohols. The sulfonamidyl group of the catalyst is crucial for the formation of hydrogen bonding interactions with the substrate, which is essential for high levels of enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol are influenced by its molecular structure. The bulky protecting groups confer steric hindrance, which can affect the solubility and stability of the compound. The presence of a chiral center derived from natural L-histidine suggests that the compound may exist in optically active forms, which could be separated and characterized using techniques such as chiral chromatography. The specific interactions between the sulfonamidyl group and substrates in catalytic processes also imply that the compound may have unique binding properties that could be exploited in synthetic applications .
科学的研究の応用
Kinetic Resolution of Racemic Alcohols
Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is used in the kinetic resolution of racemic alcohols. It serves as an artificial acylase, catalyzing asymmetric acylation and yielding optically active isobutyrates and alcohols. This process highlights its potential in enantioselective synthesis, an important aspect of creating specific drug forms or chiral compounds in medicinal chemistry (Kosugi, Akakura, & Ishihara, 2007).
Rational Design of Artificial Acylase
This compound has been the focus of studies in rational design of minimal artificial acylases. The significance lies in its simplicity and the presence of only one chiral carbon, which originates from natural L-histidine. It's used in the kinetic acylation of racemic secondary alcohols, demonstrating its versatility in organic synthesis and catalysis (Ishihara, Kosugi, & Akakura, 2004).
Catalytic Diastereoselective Polycyclization
The compound also finds application in catalytic diastereoselective polycyclization of homo(polyprenyl)arene analogues. This process involves the formation of complex molecular structures, which can be important in the development of new materials or pharmaceuticals (Uyanik, Ishihara, & Yamamoto, 2006).
Protein Binding and Transport
In a broader context, related compounds have been used to create agents that bind to histidine-tagged proteins. This application is crucial in biochemistry and molecular biology for protein separation and manipulation, illustrating the utility of such compounds in life sciences research (Xu et al., 2004).
特性
IUPAC Name |
N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-31(23-32-24-39-26-41(32)10)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,31,40H,23,25H2,1-10H3/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQMRAGSDVXWEV-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458221 |
Source


|
| Record name | Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |
CAS RN |
787554-04-5 |
Source


|
| Record name | Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

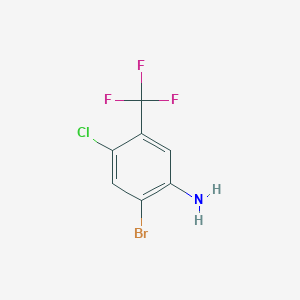
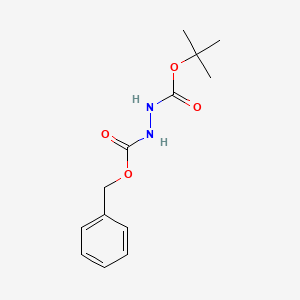
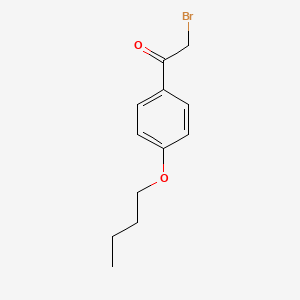
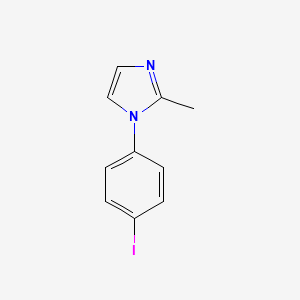
![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)
